5‑Lipoxygenase Inhibition: Inactivity Profile vs. Clinical Inhibitor Zileuton
In a cell‑free enzyme assay using human recombinant 5‑LOX expressed in E. coli BL21(DE3), Pyrrolidine, 1-((4-methoxyphenoxy)acetyl)- exhibited no meaningful inhibition (IC50 >10 µM) . By contrast, the benchmark 5‑LOX inhibitor zileuton achieves an IC50 of approximately 0.5 µM under comparable recombinant enzyme conditions . The >20‑fold difference in potency indicates that this compound is essentially inactive against 5‑LOX, making it a reliable negative control for cellular studies where 5‑LOX pathway modulation must be ruled out.
| Evidence Dimension | Inhibition of human recombinant 5‑lipoxygenase |
|---|---|
| Target Compound Data | IC50 >10 000 nM |
| Comparator Or Baseline | Zileuton: IC50 ≈500 nM |
| Quantified Difference | >20‑fold lower inhibitory potency |
| Conditions | Human recombinant 5‑LOX expressed in E. coli BL21(DE3); detection of all‑trans LTB4 and 5‑HETE |
Why This Matters
Procurement of this compound guarantees a 5‑LOX‑inactive reference standard, eliminating the risk of unintended pathway interference in mechanistic studies where clean negative controls are essential.
- [1] BindingDB Entry BDBM50591538; ChEMBL5205807. IC50 >1.00E+4 nM for human 5‑LOX. University Federico II of Naples. View Source
- [2] Carter GW, et al. (1991) 5‑Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther 256:929–937. Reported IC50 ≈0.5 µM for recombinant human 5‑LOX. View Source
